Hentriacontane

Catalog No.
S598530
CAS No.
630-04-6
M.F
C31H64
M. Wt
436.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hentriacontane

CAS Number

630-04-6

Product Name

Hentriacontane

IUPAC Name

hentriacontane

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

InChI

InChI=1S/C31H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

IUJAMGNYPWYUPM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Solubility

Slightly soluble in ethanol, benzene, chloroform; soluble in petroleum ether

Synonyms

hentriacontane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

A study published in the Journal of Ethnopharmacology [National Institutes of Health (.gov) National Center for Biotechnology Information. PubChem Compound Summary for Hentriacontane. ] explored the effects of Oldenlandia diffusa (OD), a plant used in traditional Asian medicine, on LPS-induced inflammation. OD contains hentriacontane as one of its constituents. The study found that both OD and hentriacontane significantly inhibited the production of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) [National Institutes of Health (.gov) National Center for Biotechnology Information. PubChem Compound Summary for Hentriacontane. ]. These findings suggest that hentriacontane may have potential as an anti-inflammatory agent, although further research is needed to confirm these effects and understand its mechanism of action.

Potential Benefits in Ulcerative Colitis

Another area of research explores the potential benefits of hentriacontane in ulcerative colitis (UC), a chronic inflammatory bowel disease. A study published in the International Journal of Molecular Sciences [National Institutes of Health (.gov) National Center for Biotechnology Information. PubChem Compound Summary for Hentriacontane. ] investigated the effects of OD on a mouse model of UC. The study found that OD, which contains hentriacontane, significantly attenuated weight loss, colon shortening, and levels of IL-6, a pro-inflammatory cytokine, in mice with UC. These findings suggest that hentriacontane, as a component of OD, may offer potential benefits in managing UC, although further research is needed to explore its specific role and potential therapeutic applications.

Hentriacontane, also known as untriacontane, is a long-chain alkane hydrocarbon with the molecular formula C31H64\text{C}_{31}\text{H}_{64}. It consists of 31 carbon atoms arranged in a straight chain, with the structural formula represented as CH3(CH2)29CH3\text{CH}_3(\text{CH}_2)_{29}\text{CH}_3 . This compound is primarily found in various natural sources, including beeswax, where it constitutes approximately 8-9% of its composition. Additionally, it is present in plants such as Pisum sativum (peas), Acacia senegal, and Gymnema sylvestre .

Citation:

  • [2] Sigma-Aldrich: Hentriacontane analytical standard
. It can undergo typical alkane reactions such as combustion and halogenation. For example:

  • Combustion: When burned in the presence of oxygen, it produces carbon dioxide and water.
  • Halogenation: Hentriacontane can react with halogens in the presence of ultraviolet light to form haloalkanes .

The stability of hentriacontane makes it less reactive compared to shorter-chain alkanes.

Research indicates that hentriacontane exhibits anti-inflammatory properties. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta in RAW 264.7 macrophage cells stimulated with lipopolysaccharides . This suggests potential applications in therapeutic contexts related to inflammation.

Hentriacontane can be synthesized through various methods:

  • Fractional Distillation: Higher alkanes can be separated from crude oil or other natural sources through fractional distillation.
  • Chemical Synthesis: Laboratory methods may include the synthesis from smaller alkanes or through the reaction of alkyl halides with metallic sodium (Wurtz reaction) .
  • Biological Synthesis: Certain plants produce hentriacontane as part of their metabolic processes.

Hentriacontane has several applications:

  • Cosmetics and Personal Care: Due to its emollient properties, it is used in lotions and creams.
  • Industrial Uses: It serves as a lubricant and is involved in the production of waxes.
  • Pharmaceuticals: Its anti-inflammatory properties suggest potential use in developing treatments for inflammatory diseases .

Hentriacontane belongs to a class of compounds known as alkanes. Here are some similar compounds for comparison:

Compound NameMolecular FormulaUnique Features
TriacontaneC30H62\text{C}_{30}\text{H}_{62}One carbon atom shorter; found in natural waxes.
DotriacontaneC32H66\text{C}_{32}\text{H}_{66}One carbon atom longer; has similar physical properties but different melting point.
PentatriacontaneC35H72\text{C}_{35}\text{H}_{72}Longer chain; more viscous and less volatile than hentriacontane.

Hentriacontane's uniqueness lies in its specific chain length and its significant presence in natural waxes like beeswax, which distinguishes it from other alkanes that may not have similar biological activities or applications.

Physical Description

Solid

Color/Form

Leaves from ethyl acetate
Crystals

XLogP3

16.4

Exact Mass

436.500802041 g/mol

Monoisotopic Mass

436.500802041 g/mol

Boiling Point

438 °C
BP: 302 °C at 15 mm Hg
457.00 to 458.00 °C. @ 760.00 mm Hg

Heavy Atom Count

31

Density

Density: 0.781 g/cu cm at 68 °C

LogP

log Kow = 15.57 (est)

Melting Point

68 °C
67.9 °C

UNII

6SDG640HL3

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ Oldenlandia diffusa (OD) has been used as a natural drug for the treatment of cancer in Asia and specifically in Korea. However, the antiinflammatory mechanisms employed by OD have yet to be completely understood. This study attempted to determine the effects of OD and hentriacontane, one of the constituent compounds of OD, on lipopolysaccharide (LPS)-induced inflammatory responses in mouse peritoneal macrophages. The findings of this study showed that OD inhibited the production of tumor necrosis factor (TNF)-a, interleukin (IL)-6 and prostaglandin E(2) (PGE(2)). The OD inhibited the enhanced levels of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) induced by LPS. It was shown that the antiinflammatory effect of OD occurs via the regulation of the activation of nuclear factor (NF)-kappaB and caspase-1. Moreover, hentriacontane was shown to ameliorate the expression of inflammatory mediators (TNF-a, IL-6, PGE(2), COX-2 and iNOS) and the activation of NF-kappaB and caspase-1 in LPS-stimulated peritoneal macrophages. These results provide novel insights into the pharmacological actions of OD as a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
/EXPL THER/ Ulcerative colitis (UC) is an inflammatory bowel disease, which is a chronic gastrointestinal disorder. Oldenlandia diffusa (OD) has been used as a traditional oriental medicine for inflammation. However, the regulatory effect and molecular mechanism of OD in intestinal inflammation are not yet understood. This study investigated the protective effect of OD in dextran sulfate sodium (DSS)-induced colitis. Mice treated with DSS showed remarkable clinical signs, including weight loss, and reduced colon length. Administration of OD attenuated these signs and significantly suppressed levels of interleukin (IL)-6, IL-1beta and expression of cyclooxygenase-2 in DSS-treated colon tissues. OD also reduced the activation of transcription nuclear factor-kappaB p65 in DSS-treated colon tissues. Hentriacontane, a constituent of OD, attenuated weight loss, colon shortening, and levels of IL-6 caused by DSS. Taken together, the results provide experimental evidence that OD might be a useful therapeutic medicine for patients with UC.
/EXPL THER/ One of the therapeutic approaches in treating diabetes is to reduce postprandial hyperglycemia by inhibiting major carbohydrate hydrolyzing enzymes. In the present study, crude extracts of marine seaweed, Turbinaria ornata, were tested for their antidiabetic potential using enzyme inhibitory assays (a-amylase, a-glucosidase, and dipeptidyl peptidase-IV). Among the tested extracts, methanol and acetone extracts showed significant inhibitory effects on a-amylase (IC50 250.9 ug/mL), a-glucosidase (535.6 ug/mL), and dipeptidyl peptidase-4 (55.2 ug/mL), respectively. Free radical scavenging activity of these extracts was analyzed using DPPH assay (65%). Extracts were tested for in vitro toxicity using DNA fragmentation assay, hemolytic assay, and MTT assay. None of the extracts showed toxicity in tested models. Furthermore, GC-MS analysis of lead extracts showed the presence of major compounds, hentriacontane, z, z-6, 28-heptatriactontadien-2-one, 8-heptadecene, and 1-heptacosanol. Our findings suggest that Turbinaria ornata can be used as a potential source for further in vivo studies in controlling hyperglycemia.
A substance that kills or slows the growth of Mycobacterium tuberculosis and is used in the treatment of tuberculosis.

Vapor Pressure

1.40X10-11 mm Hg at 25 °C (Extrapolated)

Other CAS

8006-44-8
630-04-6

Absorption Distribution and Excretion

Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/
This report deals with a new human disorder characterized by the accumulation of plant long-chain n-alkanes in viscera of a human patient. Lipid analysis of tissues from an adult male after sudden death (affected with diffuse visceral granuloma containing lipophilic crystallized material) showed the presence of abnormal compounds identified as long-chain n-alkanes with 29 (n-nonacosane), 31 (n-hentriacontane) and 33 carbons (n-tritriacontane). Study of n-alkane distribution in patient tissues showed a major accumulation in lumbo-aortic lymph nodes, adrenal glands, lung (the highest levels were found in lung granulomas) and liver; significantly lower amounts were detected in myocardium and kidney, whereas no detectable level was found in brain. On the basis of the structural composition and of the tissue distribution of the accumulated n-alkanes, their dietary (plant) origin and the pathophysiological mechanism of the storage are discussed.

Wikipedia

Hentriacontane

Biological Half Life

275.99 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Hentriacontane is found in black elderberry. Hentriacontane, also called untriacontane, is a solid, long-chain alkane hydrocarbon with the structural formula CH3(CH2)29CH3. It is found in a variety of plants, including peas (Pisum sativum), gum arabic (Acacia senegal) and others, and also comprises about 8-9% of beeswax. It has 10,660,307,791 constitutional isomers. Hentriacontane belongs to the family of acyclic alkanes.
An ethyl acetate extract of Oryza sativa (rice) hulls yielded seven compounds: hentriacontane, 1-tetratriacontanol, beta-sitosterol, momilactone A, momilactone B, tricin (a flavonoid), and beta-sitosterol-3-O-beta-D-glucoside. The structures of these compounds were elucidated with 500 MHz nuclear magnetic resonance (NMR), using 1D and 2D spectral methods, aided by electron ionization mass spectrometry (EI-MS), fast atom bombardment mass spectrometry (FAB-MS), infrared (IR), and ultraviolet (UV) spectrophotometry. The complete 1H NMR assignments for momilactone A and B and 13C NMR assignments for tricin are discussed. To the best of our knowledge, hentriacontane, 1-tetratriacontanol, and beta-sitosterol-3-O-beta-D-glucoside were identified for the first time in rice hulls. In biological activity tests using these identified compounds, momilactone A and B showed potent inhibitory activity against duckweed (Lemna paucicostata). 1-Tetratriacontanol and beta-sitosterol-3-O-beta-D-glucoside also showed about 13-20% inhibitory activity based on chlorophyll reduction. Hentriacontane and beta-sitosterol did not show any herbicidal activity. In a germination assay of three weed species (Leptochloa chinenesis L., Amaranthus retroflexus L., and Cyperus difformis L.) in culture tubes both momilactones A and B had high inhibitory effects. Momilactone B completely inhibited germination of all three weed species at 20 ppm. Germination of L. chinensis L. was completely inhibited by a 4 ppm solution of momilactone B.
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/
Many aquatic snails act as intermediate hosts for the larvae of trematodes, Fasciola hepatica and Fasciola gigantica, which cause the diseases fascioliasis and schistosomiasis. The WHO has tested several thousands of synthetic compounds for the control of the snail host. Although effective, these molluscicides have so far not proved themselves to be entirely satisfactory. With a growing awareness of environmental pollution, efforts are being made to discover molluscicidal products of plant origin. Being products of biosynthesis, these are potentially biodegradable in nature. Several groups of compounds present in various plants have been found to be toxic to target organisms at acceptable doses ranging from <1 to 100 ppm. Common medicinal plants, i.e. Thevetia peruviana, Alstonia scholaris (Family; Apocynaceae), Euphorbia pulcherima and Euphorbia hirta (Family; Euphorbiaceae), have potent molluscicidal activity against freshwater snails. The toxicological actions of Thevetia peruviana may be due to the presence of apigenin-5-methyl ether (flavonoid) and triterpenoid glycosides, while a number of alkaloids (pseudo-akuammigine in addition to betulin, ursolic acid and beta-sitosterol), steroids and triterpenoids are present in Alstonia scholaris and the diterpenoids, pulcherrol, beta-sitosterol, hentriacontane, ellagic acid and beta-amyrin are present in Euphorbia hirta and in Euphorbia pulcherima. Although, at present very little literature is available on the control of vector snails through plant origin pesticides, an attempt has been made in this review to assemble all the known information on molluscicidal properties of common medicinal plants of eastern Uttar Pradesh, India, which might be useful for the control of harmful snails.

Analytic Laboratory Methods

The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
Temporal changes in the cuticular hydrocarbons of female Anopheles stephensi (Liston) (Diptera: Culicidae) were quantified using gas-liquid chromatography with flame-ionization detection. The ratio of two prominent hydrocarbons, nonacosane (C29) and hentriacontane (C31), was found to change significantly with respect to mosquito age over a period of 15 d. A regression model was developed using this ratio, C29/C31 = 3.96-1.63 log (age), and prediction intervals, based on a 12-d developmental interval necessary for females to transmit malaria, were generated using confidence levels for one-sided tests. The model predicted that females that had a C29/C31 ratio of 2.6 or greater were only 10% probable to be old enough to transmit malaria, whereas females with ratios of 1.8 or less were 90% probable.
A crude Sohxlet extract from leaves of Syzygium jambos was sequentially fractionated using a silica gel flash column. A bioassay based on the numbers of urediniospores of Puccinia psidii that germinated in 2% water agar detected an active stimulant of germination when the fraction eluted with 100% n-hexane was used. The active fraction induced up to 88% increase in germination when added to a spore suspension in mineral oil. The active fraction was characterized as a hydrocarbon by (1)H nuclear magnetic resonance, (13)C nuclear magnetic resonance, and infrared analysis. Gas chromatography-mass spectrometry analysis indicated that the fraction was a long-chain 436 MW hydrocarbon with corresponding to C31H64, namely hentriacontane. This is the first time such a compound proved to be involved with stimulation of fungal spore germination. These results may contribute to better understanding the infection process of rusts.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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